Methyl 4-(4-methylphenyl)-4-oxobutanoate
Description
Molecular Classification and Structural Overview
Methyl 4-(4-methylphenyl)-4-oxobutanoate belongs to the chemical class of gamma-keto esters, characterized by the presence of both ketone and ester functional groups separated by a four-carbon chain. The compound features a molecular formula of C₁₂H₁₄O₃ with a molecular weight of 206.24 grams per mole. The structural architecture consists of a butanoate backbone bearing a ketone functionality at the gamma position relative to the ester group, with a para-methylphenyl substituent attached to the carbonyl carbon.
The three-dimensional molecular structure exhibits a linear carbon chain connecting the methyl ester terminus to the aromatic ketone moiety. The para-methylphenyl group, also known as a para-tolyl group, provides aromatic character and influences the compound's electronic properties through resonance effects. The ketone carbonyl carbon serves as the point of attachment for the aromatic ring system, creating a conjugated system that extends from the benzene ring through the carbonyl group.
| Structural Component | Description | Chemical Significance |
|---|---|---|
| Methyl Ester Group | -COOMe terminus | Provides ester reactivity and polarity |
| Butanoate Chain | Four-carbon linear backbone | Links functional groups in gamma relationship |
| Ketone Functionality | C=O at gamma position | Primary reactive site for nucleophilic addition |
| Para-Methylphenyl Ring | Aromatic substituent | Contributes electronic and steric properties |
The compound's canonical Simplified Molecular Input Line Entry System representation is COC(=O)CCC(=O)C1=CC=C(C)C=C1, which accurately describes the connectivity pattern and stereochemical relationships within the molecule. This structural arrangement places the compound within the broader category of aromatic ketoesters, a class known for diverse reactivity patterns and synthetic utility.
Historical Development and Documentation
The development and documentation of this compound can be traced through various chemical databases and research publications spanning several decades. The compound first appeared in chemical literature as part of systematic studies on gamma-keto ester synthesis and their applications in organic chemistry. Early research focused on developing efficient synthetic methodologies for producing these structurally important intermediates.
Significant advancement in the understanding and application of this compound occurred through the work on gold-catalyzed hydration reactions of alkynoates, which provided practical one-step synthesis routes to gamma-keto esters including this compound. These studies demonstrated that neighboring carbonyl group participation enabled favored cyclization reactions, leading to high-yield synthetic pathways under mild aqueous conditions at room temperature.
The compound has been extensively documented in major chemical databases, with entries in PubChem reflecting its importance in chemical research and commercial availability. Documentation efforts have focused on establishing standardized physical and chemical property data, synthetic procedures, and analytical characterization methods. Research publications have consistently demonstrated the compound's utility as a building block for more complex molecular architectures and its role in developing new synthetic methodologies.
Contemporary documentation efforts have expanded to include computational studies, spectroscopic analyses, and mechanistic investigations that provide deeper insights into the compound's chemical behavior and potential applications. The establishment of comprehensive safety data sheets and regulatory information has facilitated broader research and commercial utilization of this important synthetic intermediate.
Nomenclature and Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 4-oxo-4-(p-tolyl)butanoate. This naming convention clearly identifies the methyl ester functionality, the position of the ketone group, and the para-substituted toluene moiety. Alternative systematic names include this compound, which explicitly describes the aromatic substituent structure.
The compound is registered under Chemical Abstracts Service number 57498-54-1, providing a unique identifier for database searches and regulatory documentation. The Molecular Design Limited number MFCD03090513 serves as an additional registry identifier used in chemical inventory systems and supplier databases. These registry numbers ensure accurate identification and prevent confusion with structurally similar compounds.
| Registry System | Identifier | Application |
|---|---|---|
| Chemical Abstracts Service | 57498-54-1 | Primary database identification |
| Molecular Design Limited | MFCD03090513 | Chemical inventory systems |
| PubChem Compound Identifier | 288215 | Online chemical database |
| International Chemical Identifier Key | Not specified in available sources | Chemical structure representation |
Additional nomenclature variations found in chemical literature include benzenebutanoic acid, 4-methyl-gamma-oxo-, methyl ester, which emphasizes the relationship to the parent carboxylic acid structure. Trade names and supplier-specific designations may vary among chemical manufacturers and distributors, but the systematic names and registry numbers remain consistent across all documentation.
The InChI representation provides a standardized method for describing the compound's structure in electronic databases and computational applications. While specific InChI data was not fully detailed in the available sources, the systematic approach to nomenclature ensures consistent identification across different platforms and applications.
Position in Organic Ester Chemistry
This compound occupies a significant position within the broader field of organic ester chemistry, particularly as a representative example of polyfunctional esters containing both aromatic and ketone components. The compound exemplifies the versatility of ester chemistry in providing synthetic building blocks for complex molecule construction and demonstrating the strategic importance of gamma-keto esters in organic synthesis.
Within the classification system of organic esters, this compound represents a specialized subclass of keto-esters where the ketone functionality is positioned at the gamma carbon relative to the ester group. This structural arrangement creates unique reactivity patterns that distinguish gamma-keto esters from their alpha and beta counterparts. The presence of the aromatic ring system further enhances the compound's synthetic utility by providing additional sites for chemical modification and introducing electronic effects that influence reactivity.
The compound's role in contemporary organic ester chemistry extends beyond simple building block applications to encompass its function as a model system for studying reaction mechanisms and developing new synthetic methodologies. Research on zinc carbenoid-mediated homologation reactions has identified gamma-keto esters like this compound as key intermediates in chain extension processes. These studies have revealed the fundamental chemical principles governing carbon-carbon bond formation in ester-containing systems.
Comparative analysis with related gamma-keto esters demonstrates the specific advantages offered by the para-methylphenyl substitution pattern. The methyl group on the aromatic ring provides both electronic and steric effects that can be exploited in selective chemical transformations. The aromatic character contributes to the compound's stability while maintaining accessibility for nucleophilic attack at the ketone carbonyl carbon.
The synthetic accessibility of this compound through multiple established routes positions it as a practical starting material for diverse synthetic applications. Methods including gold-catalyzed hydration of alkynoates and traditional esterification reactions provide reliable access to gram-scale quantities needed for research and development applications. This accessibility, combined with the compound's demonstrated stability and reactivity profile, establishes its importance as a foundational component in the toolkit of synthetic organic chemistry.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLLWLWRRVVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302131 | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-54-1 | |
| Record name | 57498-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-4-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving nucleophilic attack on the carbonyl group, leading to the formation of intermediates and final products .
Comparison with Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound is structurally similar but features a carboxylic acid group instead of an ester group.
4-Methylphenylacetylene: Another related compound with a different functional group, used in various organic synthesis reactions.
Uniqueness: Methyl 4-(4-methylphenyl)-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific chemical behavior is required.
Biological Activity
Methyl 4-(4-methylphenyl)-4-oxobutanoate, an organic compound classified as an ester, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. Its structure features a methyl ester group attached to a butanoate backbone, which is further substituted with a para-methylphenyl group. This configuration contributes to its lipophilicity and potential bioactivity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms that may include the modulation of apoptotic pathways and the inhibition of cell proliferation. One study demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.
3. Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in several assays. For instance, it was reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its utility in treating inflammatory conditions, potentially offering a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and certain kinases.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell survival pathways, enhancing the sensitivity of cancer cells to treatment.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Anticancer Activity
A recent investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 45 µM.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its reactive functional groups facilitate diverse chemical transformations, making it useful for developing new therapeutic agents targeting inflammation and cancer.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(4-methylphenyl)-4-oxobutanoate, and how are intermediates purified?
Methodological Answer: The compound is typically synthesized via Claisen condensation between methyl acetoacetate and a substituted benzaldehyde derivative, followed by oxidation. For example, analogous oxobutanoate esters are prepared using acid-catalyzed esterification or coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives) . Critical steps include:
- Intermediate drying : Residual methanol in intermediates must be removed via vacuum drying to avoid side reactions. Purity is verified by ¹H NMR (e.g., absence of methanol peaks at δ 3.3–3.5 ppm) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from chloroform/methanol mixtures ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.8 ppm, singlet) and ketone carbonyl (δ ~207–210 ppm in ¹³C). Aromatic protons from the 4-methylphenyl group appear as a doublet (δ ~7.2–7.4 ppm) .
- FT-IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 206.24 (C₁₂H₁₄O₃) with fragmentation patterns matching the ester and aryl ketone moieties .
Q. How do substituents on the phenyl ring influence the compound’s physical properties?
Methodological Answer: Substituents like electron-withdrawing groups (e.g., fluorine) increase reactivity at the ketone position, while electron-donating groups (e.g., methoxy) stabilize the aromatic ring. For example:
| Substituent | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|
| -CH₃ (4-methyl) | 187–188 | Moderate in chloroform |
| -OCH₃ (4-methoxy) | >200 | High in methanol |
| -F (4-fluoro) | ~190 | Low in water |
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions for biphenyl derivatives. Yields improve with ligand optimization (e.g., XPhos) and microwave-assisted heating .
- Solvent Effects : Polar aprotic solvents (DMF, THF) favor nucleophilic acyl substitution, while toluene minimizes side reactions in Claisen condensations .
- Contradiction Analysis : Discrepancies in reported yields (e.g., 70–90% for fluorophenyl derivatives vs. 50–60% for methoxy analogs ) may stem from steric hindrance or competing oxidation pathways.
Q. What strategies resolve contradictions in bioactivity data for structurally similar compounds?
Methodological Answer:
- In vitro Assays : Test derivatives for COX-2 inhibition (e.g., fluorophenyl analogs show IC₅₀ ~0.5 µM ) vs. antimicrobial activity (e.g., MIC >100 µg/mL for methoxy derivatives ).
- Structure-Activity Relationship (SAR) : Correlate electronic effects (Hammett σ constants) with bioactivity. For example, electron-deficient aryl groups enhance enzyme binding affinity .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolysis to 4-(4-methylphenyl)-4-oxobutanoic acid) and assess blood-brain barrier penetration .
Q. How is computational modeling applied to predict the compound’s reactivity or drug-likeness?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., ketone carbonyl) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility (<10 µM), indicating moderate bioavailability. Substituents like fluorine improve metabolic stability .
- Docking Studies : Simulate binding to COX-2 (PDB: 5KIR) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
